![molecular formula C16H12N2O8S2 B13105980 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid CAS No. 28286-71-7](/img/structure/B13105980.png)
3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is a complex organic compound belonging to the biindole family. This compound is characterized by the presence of two indole units connected through a single bond, with hydroxyl groups at the 3 and 3’ positions and sulfonic acid groups at the 5 and 5’ positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a copper-catalyzed Friedel-Crafts propargylation, hydroamination, and aromatization sequence.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 3 and 3’ positions can be introduced through selective hydroxylation reactions using appropriate reagents and conditions.
Sulfonation: The sulfonic acid groups at the 5 and 5’ positions can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters or amides.
Wissenschaftliche Forschungsanwendungen
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Biindole-2,2’-dione: A derivative with different functional groups, exhibiting distinct chemical and physical properties.
Indole-3-acetic acid: A plant hormone with a single indole unit, used in various biological studies.
Uniqueness
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is unique due to its specific functional groups and the presence of two indole units. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
28286-71-7 |
|---|---|
Molekularformel |
C16H12N2O8S2 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-1H-indole-5-sulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17-20H,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
OXJBWODAZWWGTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


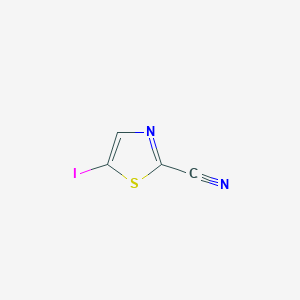
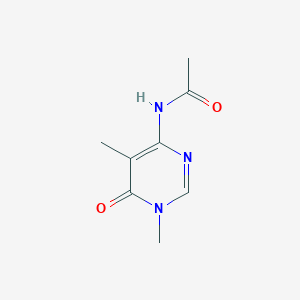
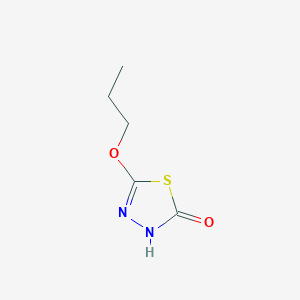
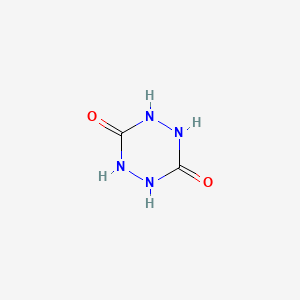

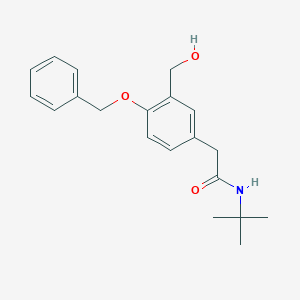

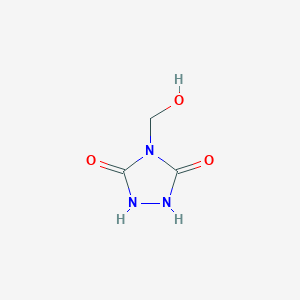
![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
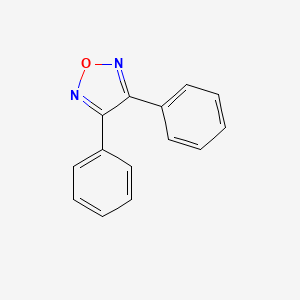
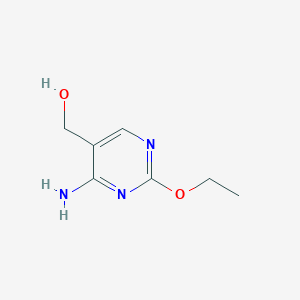
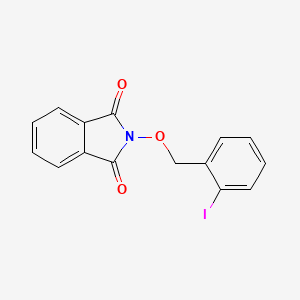
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
